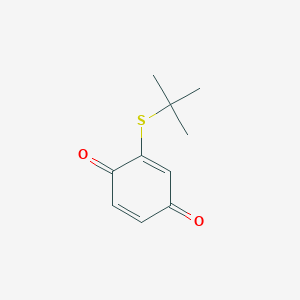
4-Chloro-2,2,3-trimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,2,3-trimethylpentane is an organic compound with the molecular formula C8H17Cl It is a branched alkane with a chlorine atom attached to the fourth carbon in the chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,2,3-trimethylpentane typically involves the chlorination of 2,2,3-trimethylpentane. This reaction can be carried out using chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions usually include a controlled temperature and pressure to ensure the selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as iron chloride (FeCl3) may also be used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2,2,3-trimethylpentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of 2,2,3-trimethylpentanol or 2,2,3-trimethylpentanenitrile.
Elimination: Formation of 2,2,3-trimethylpentene.
Oxidation: Formation of 2,2,3-trimethylpentanone.
Aplicaciones Científicas De Investigación
4-Chloro-2,2,3-trimethylpentane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,2,3-trimethylpentane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparación Con Compuestos Similares
2,2,4-Trimethylpentane:
2-Chloro-2,4,4-trimethylpentane: Another chlorinated hydrocarbon with a different substitution pattern.
2,2,3-Trimethylpentane: The parent hydrocarbon without the chlorine atom.
Uniqueness: 4-Chloro-2,2,3-trimethylpentane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the chlorine atom makes it more reactive in substitution and elimination reactions compared to its non-chlorinated counterparts.
Propiedades
Número CAS |
128399-92-8 |
|---|---|
Fórmula molecular |
C8H17Cl |
Peso molecular |
148.67 g/mol |
Nombre IUPAC |
4-chloro-2,2,3-trimethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-6(7(2)9)8(3,4)5/h6-7H,1-5H3 |
Clave InChI |
WETDEDULOMQLKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)
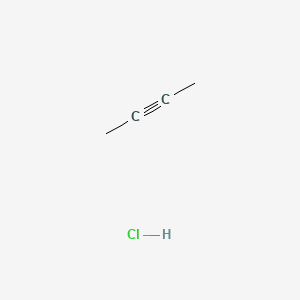
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)

![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)


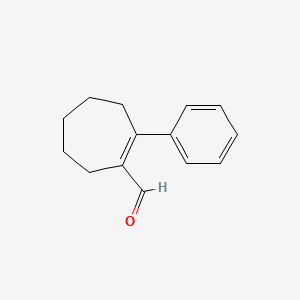
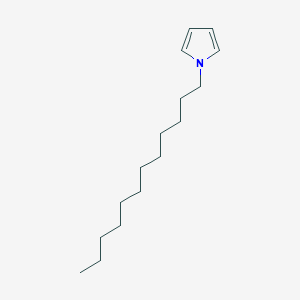

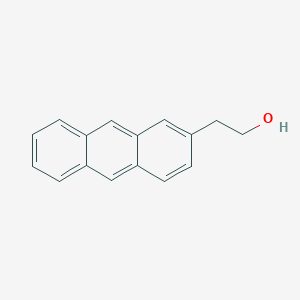
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)

